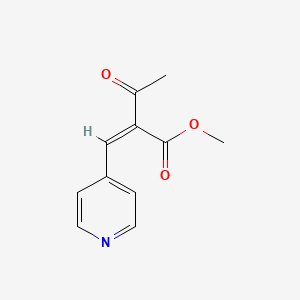

Methyl 2-Acetyl-3-(4-pyridyl)-2-propenoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

methyl (2Z)-3-oxo-2-(pyridin-4-ylmethylidene)butanoate |

InChI |

InChI=1S/C11H11NO3/c1-8(13)10(11(14)15-2)7-9-3-5-12-6-4-9/h3-7H,1-2H3/b10-7- |

InChI Key |

LXWSASFILQMNAD-YFHOEESVSA-N |

Isomeric SMILES |

CC(=O)/C(=C/C1=CC=NC=C1)/C(=O)OC |

Canonical SMILES |

CC(=O)C(=CC1=CC=NC=C1)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2 Acetyl 3 4 Pyridyl 2 Propenoate

Retrosynthetic Strategies for the Methyl 2-Acetyl-3-(4-pyridyl)-2-propenoate Skeleton

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This backward-looking approach allows for the identification of potential synthetic routes.

The most prominent feature of the target molecule is the α,β-unsaturated carbonyl system. A logical primary disconnection is at the carbon-carbon double bond of the propenoate moiety. This leads to two key synthons: an electrophilic pyridyl-acrolein equivalent and a nucleophilic acetyl-stabilized carbanion.

This disconnection suggests a forward synthesis based on a condensation reaction, a cornerstone of C-C bond formation. The synthetic equivalents for these synthons are readily identifiable as 4-pyridinecarboxaldehyde (B46228) and a β-keto ester, specifically methyl acetoacetate (B1235776). This approach is highly convergent and utilizes readily available starting materials.

The bond connecting the pyridine (B92270) ring and the propenoate group is another key disconnection point. From a retrosynthetic perspective, this linkage can be envisioned as being formed through several powerful cross-coupling methodologies. One such approach is the Heck reaction, where a vinyl-substituted acetyl-propenoate could be coupled with a 4-halopyridine. Alternatively, a Suzuki or Stille coupling could be employed, coupling a 4-pyridylboronic acid (or organostannane) with a halogenated 2-acetyl-2-propenoate derivative.

Another strategic approach involves building the propenoate functionality onto a pre-existing pyridyl substrate. For example, a Horner-Wadsworth-Emmons reaction could be employed. In this scenario, the disconnection would lead to 4-pyridinecarboxaldehyde and a phosphonate (B1237965) ylide derived from methyl 2-acetylacetate. This method is well-regarded for its high stereoselectivity, typically favoring the formation of the (E)-alkene.

The geometry of the double bond in this compound is a critical aspect of its structure. Synthetic strategies must therefore consider methods that allow for stereocontrol. The Knoevenagel condensation, a likely forward reaction from the primary disconnection, often provides good control over stereochemistry, typically yielding the thermodynamically more stable (E)-isomer, especially when employing catalysts like piperidine (B6355638).

For reactions where stereocontrol might be less inherent, such as some cross-coupling reactions, the choice of catalyst and reaction conditions becomes paramount. For instance, in a Heck reaction, the ligand on the palladium catalyst can significantly influence the E/Z selectivity of the product.

Synthetic Pathways to the α,β-Unsaturated Propenoate Framework

The construction of the core α,β-unsaturated propenoate structure is the central challenge in the synthesis of this compound. Several methodologies can be employed to achieve this transformation efficiently and with control over the product's geometry.

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. researchgate.net In the context of synthesizing the target molecule, a cross-metathesis reaction could be envisioned between 4-vinylpyridine (B31050) and methyl 2-acetyl-2-butenoate. This reaction would be catalyzed by a ruthenium-based catalyst, such as a Grubbs' or Hoveyda-Grubbs catalyst. acs.org

The stereochemical outcome of olefin metathesis reactions can often be controlled by the choice of catalyst and the reaction conditions. While achieving high Z-selectivity can sometimes be challenging, many modern catalysts show a strong preference for the formation of the E-isomer, which is often the desired stereochemistry for conjugated systems. acs.org

A key advantage of this approach is the functional group tolerance of many metathesis catalysts, which would likely be compatible with the ester and acetyl groups present in the reactants.

Table 1: Representative Catalysts for Olefin Metathesis

| Catalyst | Structure | Key Features |

| Grubbs' Catalyst (1st Gen) | Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium | High activity for a range of olefins. |

| Grubbs' Catalyst (2nd Gen) | Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium | Higher activity and better functional group tolerance than 1st Gen. |

| Hoveyda-Grubbs Catalyst (2nd Gen) | Dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II) | Enhanced stability and catalyst recovery. |

A highly practical and convergent approach to this compound is through a one-pot or sequential condensation-esterification strategy. The Knoevenagel condensation is a classic and effective method for reacting an aldehyde or ketone with an active methylene (B1212753) compound. wikipedia.orgdrugfuture.com In this case, 4-pyridinecarboxaldehyde would be reacted with methyl acetoacetate. wikipedia.org

This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, and proceeds via a nucleophilic addition of the enolate of the β-keto ester to the aldehyde, followed by dehydration to form the α,β-unsaturated product. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine as the solvent and often includes a catalytic amount of piperidine. organic-chemistry.org

The reaction generally provides good yields and often favors the formation of the more stable (E)-isomer. The conditions are typically mild, making this a highly attractive route.

Alternatively, the synthesis could commence with the Knoevenagel condensation of 4-pyridinecarboxaldehyde with acetoacetic acid, followed by esterification of the resulting carboxylic acid with methanol (B129727) under acidic conditions (Fischer esterification) to yield the final product.

Table 2: Comparison of Condensation Methodologies

| Reaction | Reactants | Catalyst/Conditions | Key Advantages |

| Knoevenagel Condensation | 4-Pyridinecarboxaldehyde, Methyl Acetoacetate | Piperidine, Pyridine / Reflux | Convergent, good yields, generally E-selective. |

| Doebner-Knoevenagel Reaction | 4-Pyridinecarboxaldehyde, Malonic Acid Half-Ester | Pyridine, Piperidine / Heat | Useful for generating α,β-unsaturated acids for subsequent esterification. |

| Horner-Wadsworth-Emmons | 4-Pyridinecarboxaldehyde, Phosphonate ylide of methyl 2-acetylacetate | Base (e.g., NaH) / Aprotic solvent | High stereoselectivity for (E)-alkenes. |

Homologation and Olefination Strategies for α,β-Unsaturated Esters

The construction of the α,β-unsaturated ester core of this compound can be efficiently achieved through established homologation and olefination reactions. These methods are pivotal in forming the crucial carbon-carbon double bond with the desired substitution pattern.

A primary and highly effective method is the Knoevenagel condensation . This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. researchgate.netnih.gov For the synthesis of the target molecule, a plausible pathway involves the reaction of 4-pyridinecarboxaldehyde with a β-keto ester, such as methyl acetoacetate. The use of a catalyst like piperidine, often with an acid co-catalyst like acetic acid, facilitates the reaction, typically proceeding through an aldol-type addition followed by dehydration to yield the desired propenoate structure. chemtube3d.com The reaction is generally robust and can be performed under relatively mild conditions, making it a cornerstone for the synthesis of such compounds. sci-hub.se

Another powerful olefination strategy is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to form an alkene. researchgate.net The HWE reaction is renowned for its high stereoselectivity, predominantly yielding the (E)-alkene, which is often the desired isomer in α,β-unsaturated systems. researchgate.netresearchgate.net In a potential synthesis of the target molecule, a phosphonate ester bearing the methyl acetylacetate moiety would be reacted with 4-pyridinecarboxaldehyde in the presence of a suitable base. The versatility of the HWE reaction allows for a wide range of substrates and reaction conditions, making it a valuable tool in the synthesis of complex natural products and other functionalized molecules. taylorfrancis.com

The following table summarizes these key olefination strategies:

| Reaction | Reactants | Catalyst/Reagent | Key Features |

| Knoevenagel Condensation | 4-Pyridinecarboxaldehyde, Methyl Acetoacetate | Piperidine/Acetic Acid | Forms C=C bond, mild conditions, suitable for aldehydes and active methylene compounds. chemtube3d.comsci-hub.se |

| Horner-Wadsworth-Emmons | 4-Pyridinecarboxaldehyde, Phosphonate ester of methyl acetylacetate | Strong base (e.g., NaH, DBU) | High (E)-alkene stereoselectivity, versatile, good for complex molecules. researchgate.netresearchgate.net |

Analogous Reactions for Similar Propenoate Derivatives

The synthesis of propenoate derivatives with similar structural motifs provides valuable insights into the potential challenges and optimization strategies for the synthesis of this compound. For instance, the synthesis of ethyl 4-(4-pyridyl)-2-oxobutenoates has been achieved through the condensation of 4-pyridinecarboxaldehyde with ethyl pyruvate. researchgate.net This reaction highlights the feasibility of using pyridyl aldehydes in condensation reactions to form related α,β-unsaturated systems.

Furthermore, the synthesis of various acrylate (B77674) and methacrylate (B99206) monomers with pendant pyridine groups has been reported, often involving the esterification of a pyridyl-containing alcohol with an appropriate acyl chloride. researchgate.net While this approach builds the ester linkage differently, it underscores the compatibility of the pyridine moiety with standard organic transformations.

A study on the synthesis of ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate demonstrates a Knoevenagel-type reaction where ethyl 3-oxo-3-(pyridin-4-yl)propanoate is condensed with isonicotinaldehyde. rsc.org This example is particularly relevant as it involves a pyridyl group at the 3-position of the propenoate and an acyl group at the 2-position, closely mirroring the structure of the target molecule.

These analogous reactions provide a strong precedent for the successful application of condensation and olefination strategies in the synthesis of complex pyridyl-substituted propenoates.

Introduction and Functionalization of the 4-Pyridyl Moiety

The pyridine ring is a common heterocycle in many biologically active compounds, and its functionalization is a well-developed area of organic synthesis. researchgate.net

Direct C-H functionalization of pyridines has emerged as a powerful tool for the synthesis of substituted pyridine derivatives, offering a more atom- and step-economical approach compared to traditional methods that often require pre-functionalized starting materials. mdpi.com While pyridine is generally electron-deficient, various catalytic systems have been developed to achieve regioselective functionalization. For the 4-pyridyl moiety, direct C-H activation can be challenging due to the electronic properties of the ring. However, strategies involving transient activators, such as in-situ N-methylation, can facilitate arylation at the 2- and 6-positions. sci-hub.senih.gov More direct approaches to functionalize the 4-position often rely on starting with a pre-functionalized pyridine, such as a 4-halopyridine, which can then undergo further transformations.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Reactions such as the Suzuki, Heck, and Sonogashira couplings are widely employed to connect aryl or heteroaryl groups to other organic fragments.

In the context of synthesizing this compound, a plausible retrosynthetic disconnection would involve a cross-coupling reaction between a 4-pyridyl precursor and the propenoate backbone. For example, a Suzuki coupling could be employed between 4-pyridylboronic acid and a suitable halogenated propenoate derivative. Palladium catalysts are commonly used for such transformations, and a wide variety of ligands and reaction conditions have been developed to achieve high yields and functional group tolerance.

Alternatively, a Heck-type reaction could be envisioned, coupling a 4-halopyridine with a suitable acrylate derivative. The choice of catalyst, base, and solvent is crucial for the success of these reactions, and optimization is often necessary to achieve the desired outcome. The following table provides an overview of relevant cross-coupling strategies.

| Coupling Reaction | Pyridyl Precursor | Propenoate Precursor | Catalyst | Key Features |

| Suzuki Coupling | 4-Pyridylboronic Acid | Halogenated Methyl 2-Acetyl-2-propenoate | Palladium(0) complexes | Mild conditions, high functional group tolerance. |

| Heck Coupling | 4-Halopyridine (e.g., 4-bromopyridine) | Methyl Acrylate derivative | Palladium(0) or Palladium(II) complexes | Forms C-C bond at the unsaturated carbon. |

| Sonogashira Coupling | 4-Halopyridine | Terminal alkyne precursor to propenoate | Palladium and Copper co-catalysis | Forms a C(sp)-C(sp2) bond, which can be further functionalized. |

Elaboration with the Acetyl Functionality

The introduction of the acetyl group at the 2-position of the propenoate is a critical step in the synthesis of the target molecule.

Direct acylation of a pre-formed 3-(4-pyridyl)-2-propenoate ester could be a potential route. However, Friedel-Crafts type acylations are generally not applicable to electron-deficient systems like α,β-unsaturated esters. A more viable approach would be to incorporate the acetyl group from the start, for instance, by using methyl acetoacetate as the active methylene component in a Knoevenagel condensation, as described in section 2.2.3.

Alternatively, if a precursor without the acetyl group is synthesized, methods for direct C-H acylation could be explored, although these are often challenging and require specific directing groups or catalytic systems. Recent advances in palladium-catalyzed direct C-H acylation have shown promise for certain substrates, but their applicability to this specific system would require empirical investigation. rsc.org

Synthetic Control of Acetyl Group Introduction

The introduction of the acetyl group in this compound is intrinsically achieved by selecting methyl acetoacetate as the active methylene component in its synthesis. The primary challenge, therefore, is not the introduction itself, but the preservation of the acetyl group's integrity under various reaction conditions. Synthetic control is exercised by carefully selecting catalysts and reaction parameters to favor the desired Knoevenagel condensation pathway over potential side reactions.

The most common route involves the base-catalyzed condensation of 4-pyridinecarboxaldehyde with methyl acetoacetate. The choice of base is critical for controlling the reaction outcome. While strong bases can deprotonate the active methylene carbon, they can also promote self-condensation of the methyl acetoacetate or lead to subsequent reactions like decarboxylation under harsh conditions.

Commonly employed catalysts include weak organic bases such as piperidine or pyridine, often used with a catalytic amount of acetic acid. researchgate.net These catalysts facilitate the initial aldol (B89426) addition followed by dehydration to yield the propenoate product. The reaction conditions are typically mild, which is crucial for preventing the hydrolysis and subsequent loss of the acetyl or methyl ester groups.

The influence of the catalyst on this transformation is significant. Heterogeneous catalysts have also been explored for Knoevenagel condensations to simplify product purification and catalyst recycling. mdpi.com For instance, solid base catalysts can provide a high surface area for the reaction to occur, often under milder conditions than their homogeneous counterparts, thus offering greater control over the final product's structure.

Table 1: Effect of Catalytic Conditions on a Model Knoevenagel Condensation This table presents hypothetical data based on typical Knoevenagel reaction outcomes to illustrate the principles of synthetic control.

| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Desired Product (%) | Notes |

| Piperidine/Acetic Acid | Ethanol | 80 | 6 | 85 | Standard homogeneous conditions. |

| Triethylamine | Dichloromethane | 25 | 12 | 70 | Milder conditions, slower reaction. |

| KF-Alumina | None (Solvent-free) | 100 | 2 | 92 | Efficient, green, but requires higher temp. |

| Pyrrolidine | Methanol | 60 | 4 | 88 | High efficiency with secondary amines. |

Control is also managed by the reaction temperature and solvent. Lower temperatures generally slow the reaction but can increase selectivity and prevent the degradation of thermally sensitive functional groups. The solvent can influence catalyst activity and the solubility of reactants and intermediates, thereby affecting reaction rates and yields.

Convergent and Multi-Component Approaches for this compound

The standard Knoevenagel condensation is itself a cascade reaction, proceeding through an initial nucleophilic addition of the enolate of methyl acetoacetate to the aldehyde, forming an aldol-type intermediate, which then undergoes a base-catalyzed dehydration in the same pot to yield the final α,β-unsaturated product. This process avoids the isolation of the unstable aldol intermediate. researchgate.net

Further extending this concept, a one-pot, three-component reaction could be envisioned for creating more complex analogs. For example, a tandem Knoevenagel-Michael addition could be performed. In such a sequence, this compound is formed in situ from 4-pyridinecarboxaldehyde and methyl acetoacetate, and without isolation, a third component (a Michael donor) is introduced to the reaction mixture. This would result in a more complex molecular scaffold in a single synthetic operation. While specific examples for this exact product are not prevalent, the principle is a cornerstone of modern organic synthesis for building molecular complexity efficiently. researchgate.net

Table 2: Hypothetical One-Pot Tandem Reaction Sequence

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Knoevenagel Condensation | 4-Pyridinecarboxaldehyde, Methyl Acetoacetate | This compound |

| 2 | Michael Addition | In situ product from Step 1, Nucleophile (e.g., Thiophenol) | Michael Adduct |

A modular or building block approach is a powerful strategy for the rapid generation of a library of compounds for applications such as drug discovery. The synthesis of this compound is inherently modular, relying on the coupling of two distinct building blocks: a pyridine-based aldehyde and a β-ketoester.

Building Block 1: The Pyridine Aldehyde The 4-pyridinecarboxaldehyde unit can be readily substituted. By starting with differently functionalized pyridine aldehydes (e.g., with substituents on the pyridine ring), a wide array of analogs can be synthesized. This allows for systematic exploration of how electronic and steric properties of the pyridine moiety affect the properties of the final molecule.

Building Block 2: The Active Methylene Compound The methyl acetoacetate component can also be varied. Replacing it with other β-ketoesters (e.g., ethyl acetoacetate, tert-butyl acetoacetate) would yield the corresponding esters. Alternatively, using other active methylene compounds like acetylacetone (B45752) or ethyl cyanoacetate (B8463686) would produce related structures with different functional groups in place of the methyl ester, demonstrating the versatility of this synthetic approach. scielo.br

This modularity allows chemists to independently fine-tune different parts of the molecule's structure by simply swapping out the initial building blocks, making it an efficient strategy for creating chemical diversity.

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of Methyl 2 Acetyl 3 4 Pyridyl 2 Propenoate

Mechanistic Investigations of the α,β-Unsaturated Ester System

The propenoate portion of the molecule is characterized by a polarized carbon-carbon double bond, a result of the electron-withdrawing effects of the adjacent acetyl and methyl ester groups. This electronic deficiency at the β-carbon makes the α,β-unsaturated system a prime target for a variety of chemical reactions.

Nucleophilic Addition Pathways (e.g., Michael Addition, Conjugate Addition)

The most prominent reaction pathway for the α,β-unsaturated system in Methyl 2-Acetyl-3-(4-pyridyl)-2-propenoate is nucleophilic conjugate addition, commonly known as the Michael addition. nih.govbuchler-gmbh.com In this reaction, a nucleophile (the Michael donor) adds to the electrophilic β-carbon of the propenoate system (the Michael acceptor). nih.gov The reaction is thermodynamically controlled and is widely used for forming carbon-carbon bonds under mild conditions. nih.govnih.gov

The general mechanism proceeds in three key steps: buchler-gmbh.com

Enolate Formation: A base abstracts a proton from the Michael donor (e.g., a malonate, nitroalkane, or ketone) to form a resonance-stabilized carbanion or enolate.

Conjugate Addition: The nucleophilic enolate attacks the β-carbon of the propenoate, breaking the C=C π-bond and forming a new C-C single bond. This results in the formation of a new enolate intermediate.

Protonation: The resulting enolate is protonated by the conjugate acid of the base or a proton source in the workup step to yield the final 1,5-dicarbonyl adduct (or a related structure). researchgate.net

The presence of the 4-pyridyl group can influence the reaction. While olefinic N-heterocycles can sometimes react poorly with certain nucleophiles, studies on similar structures like trans-1,2-di-(2-pyridyl)ethylene show that reactions with potent nucleophiles such as organolithium reagents are effective. wikipedia.org The pyridyl structure can help stabilize the intermediate carbanion, facilitating the subsequent trapping of the intermediate with an electrophile. wikipedia.org

Table 1: Potential Michael Donors and Expected Adducts

| Michael Donor (Nucleophile) | Structure of Donor | Expected Adduct with this compound |

|---|---|---|

| Diethyl malonate | CH₂(COOEt)₂ | Methyl 4,4-bis(ethoxycarbonyl)-2-acetyl-3-(4-pyridyl)butanoate |

| Nitromethane | CH₃NO₂ | Methyl 2-acetyl-4-nitro-3-(4-pyridyl)butanoate |

| Cyclohexanone | C₆H₁₀O | Methyl 2-acetyl-3-(4-pyridyl)-2-(2-oxocyclohexyl)propanoate |

| Thiophenol | C₆H₅SH | Methyl 2-acetyl-3-phenylthio-3-(4-pyridyl)propanoate |

| Piperidine (B6355638) | C₅H₁₁N | Methyl 2-acetyl-3-(piperidin-1-yl)-3-(4-pyridyl)propanoate |

Electrophilic Reactivity and Cycloaddition Mechanisms

Due to the electron-deficient nature of the propenoate double bond, this compound is an excellent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions. These pericyclic reactions are powerful methods for constructing six- and five-membered rings, respectively. wikipedia.org

[4+2] Cycloaddition (Diels-Alder Reaction): The compound can react with electron-rich conjugated dienes (e.g., 2,3-dimethyl-1,3-butadiene, cyclopentadiene) to form cyclohexene (B86901) derivatives. The reaction is typically thermally promoted and proceeds in a concerted fashion. wikipedia.org The regioselectivity is governed by the electronic matching of the diene and dienophile, while the stereoselectivity often follows the Alder endo rule, where the substituents of the dienophile are oriented towards the developing π-system of the diene in the transition state. wikipedia.org

[3+2] Cycloaddition: This reaction involves the combination of the propenoate (dipolarophile) with a 1,3-dipole, such as a nitrile oxide, azide, or diazoalkane, to form a five-membered heterocyclic ring. Studies on analogous compounds like methyl-(2E)-3-(acridin-4-yl)-prop-2-enoate have shown that these cycloadditions are highly influenced by electronic factors, leading to distinct regioselectivity. nih.gov The polarized C=C double bond in this compound would similarly direct the regiochemical outcome of the cycloaddition. nih.gov For instance, reaction with a benzonitrile (B105546) N-oxide would likely lead to the formation of isoxazoline (B3343090) regioisomers. nih.gov

Table 2: Cycloaddition Reactions and Potential Products

| Reaction Type | Reagent (Diene/Dipole) | Resulting Ring System |

|---|---|---|

| [4+2] Diels-Alder | Cyclopentadiene | Bicyclic cyclohexene derivative |

| [4+2] Diels-Alder | 1,3-Butadiene | Substituted cyclohexene |

| [3+2] Cycloaddition | Phenylazide | Triazoline derivative |

| [3+2] Cycloaddition | Benzonitrile N-oxide | Isoxazoline derivative |

| [3+2] Cycloaddition | Diazomethane | Pyrazoline derivative |

Stereochemical Control in Reactions of the Propenoate Moiety

Achieving stereocontrol in reactions at the propenoate moiety is crucial for synthesizing enantiomerically pure compounds. Both nucleophilic additions and cycloadditions can be rendered asymmetric through the use of chiral catalysts or auxiliaries.

Asymmetric Michael Addition: The conjugate addition to the propenoate system can be controlled using various organocatalytic strategies. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, can activate α,β-unsaturated systems towards nucleophilic attack. rsc.org Similarly, chiral bifunctional catalysts, like those based on thiourea (B124793) or squaramide scaffolds derived from cinchona alkaloids or amino acids, can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating a highly enantioselective reaction. buchler-gmbh.comrsc.orgmdpi.com These catalysts have been successfully employed in the Michael addition of ketones, dicarbonyl compounds, and nitroalkanes to various acceptors. rsc.orgresearchgate.netmdpi.com

Asymmetric Diels-Alder Reaction: Stereocontrol in the [4+2] cycloaddition can be achieved by employing a chiral Lewis acid catalyst. The Lewis acid coordinates to one of the carbonyl oxygen atoms (acetyl or ester) of the dienophile. This coordination lowers the LUMO energy of the dienophile, accelerating the reaction, and creates a chiral environment that blocks one face of the double bond, leading to a highly diastereoselective and enantioselective outcome. The stereochemistry of the starting dienophile and diene is typically retained in the product due to the concerted nature of the reaction. masterorganicchemistry.comyoutube.com

Detailed Analysis of Pyridine (B92270) Ring Reactivity in the Compound

The pyridine ring is an electron-deficient aromatic heterocycle. Its reactivity is dominated by the electronegative nitrogen atom, which influences substitution patterns and provides a site for metal coordination.

Regioselective Substitution Patterns (Electrophilic vs. Nucleophilic)

The electronic nature of the pyridine ring makes it generally unreactive towards electrophilic aromatic substitution compared to benzene. The nitrogen atom deactivates the ring, and under strongly acidic conditions required for many electrophilic substitutions, the nitrogen becomes protonated, further increasing this deactivation. If substitution does occur, it is directed primarily to the C3 and C5 positions (meta to the nitrogen). The presence of the deactivating propenoate substituent at C4 would further hinder electrophilic attack.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the C2 and C6 positions (ortho to the nitrogen). These positions are electronically deficient and can stabilize the negative charge in the Meisenheimer complex intermediate. A strong nucleophile could potentially displace a leaving group if one were present at the C2 or C6 position.

The nitrogen atom itself is a nucleophilic center and readily undergoes reactions such as N-alkylation with alkyl halides or N-oxidation with peroxy acids to form the corresponding pyridinium (B92312) salt or pyridine-N-oxide. These modifications can significantly alter the reactivity of the ring. For instance, N-oxidation increases the ring's susceptibility to both nucleophilic attack (at C2/C6) and electrophilic attack (at C4).

Table 3: Predicted Regioselectivity on the Pyridine Ring

| Reaction Type | Reagent | Predicted Major Site of Reactivity | Product Type |

|---|---|---|---|

| Electrophilic Substitution | HNO₃/H₂SO₄ | Unlikely to react; if forced, C3/C5 | Nitro-substituted pyridine |

| Nucleophilic Substitution | NaNH₂ (Chichibabin) | C2/C6 | Amino-substituted pyridine |

| N-Alkylation | CH₃I | Pyridine Nitrogen (N1) | N-methylpyridinium iodide salt |

| N-Oxidation | m-CPBA | Pyridine Nitrogen (N1) | Pyridine-N-oxide derivative |

Ligand Behavior and Metal Coordination Dynamics

The lone pair of electrons on the pyridine nitrogen atom makes it an excellent Lewis base, allowing this compound to function as a monodentate ligand in coordination complexes with a wide range of metal ions. mdpi.comacs.org The coordination chemistry of pyridine-type ligands is extensive and plays a significant role in the development of functional materials and catalysts. youtube.com

In addition to the primary coordination site at the pyridine nitrogen, the carbonyl oxygen atoms of the acetyl and ester groups offer potential secondary coordination sites. This could allow the molecule to act as a bidentate chelating ligand, forming a stable five- or six-membered ring with a metal center. The formation of such a chelate would depend on the nature of the metal ion, the solvent, and the conformational flexibility of the propenoate chain. The coordination of a Lewis acidic metal to a carbonyl oxygen can also serve to activate the α,β-unsaturated system, enhancing its reactivity towards nucleophiles or in cycloaddition reactions.

The coordination properties are influenced by steric and electronic factors. The substituents on the pyridine ring and the propenoate system can affect the stability and geometry of the resulting metal complexes. The study of these metal coordination dynamics is essential for applications in catalysis, materials science, and the development of molecular sensors. acs.org

Table 4: Potential Metal Coordination Modes

| Metal Ion Example | Potential Coordination Site(s) | Coordination Mode | Potential Complex Geometry |

|---|---|---|---|

| Pd(II), Pt(II) | Pyridine-N | Monodentate | Square Planar |

| Ru(II), Os(II) | Pyridine-N | Monodentate | Octahedral |

| Cu(II), Zn(II) | Pyridine-N, Acetyl-O | Bidentate (N,O-chelate) | Tetrahedral or Square Planar |

| Fe(III), Co(II) | Pyridine-N, Acetyl-O | Bidentate (N,O-chelate) | Octahedral |

| Sc(III), Y(III) | Acetyl-O, Ester-O | Bidentate (O,O-chelate) | Varies (Lewis acid activation) |

Role of Pyridine Nitrogen in Facilitating Reactions

The lone pair of electrons resides in an sp² orbital and is available for forming a bond with a proton or other electrophiles, rendering the pyridine moiety basic. uoanbar.edu.iq This basicity allows the nitrogen to act as a proton acceptor, which can be crucial in acid-catalyzed reactions. Protonation of the nitrogen creates a pyridinium cation, significantly increasing the electron-withdrawing nature of the ring and influencing the reactivity of the entire propenoate system.

Furthermore, the nitrogen atom can function as a nucleophile, initiating reactions by attacking electron-deficient centers. nih.gov For instance, in the presence of electron-deficient acetylenes, the pyridine nitrogen can attack the triple bond, leading to the formation of zwitterionic intermediates. nih.gov This nucleophilic character is a key facilitator for a variety of addition and substitution reactions.

Conversely, the high electronegativity of the nitrogen atom exerts a strong electron-withdrawing inductive effect (-I effect) on the pyridine ring. This effect reduces the electron density of the ring, deactivating it towards electrophilic substitution but activating it for nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iq This electron-withdrawing nature extends to the attached propenoate side chain, influencing its electronic properties and reactivity.

Reactivity and Transformation Mechanisms of the Acetyl Group

The acetyl group is a critical functional moiety within this compound, offering several avenues for chemical transformation. Its reactivity is centered on the electrophilic nature of the carbonyl carbon and the acidity of its α-protons.

The formation of an acetyl group on a precursor molecule typically involves acylation reactions. A common method is Friedel-Crafts acylation, where an acyl halide or anhydride (B1165640) reacts with an aromatic ring in the presence of a Lewis acid catalyst. While not directly applicable to the synthesis of the title compound from pyridine itself, the reaction of a metallated pyridine derivative (e.g., a Grignard reagent) with an acetylating agent like acetyl chloride is a viable route for introducing the acetyl group. wikipedia.org

Cleavage of the acetyl group can be achieved through various mechanisms, often involving hydrolysis under acidic or basic conditions.

Acid-catalyzed hydrolysis: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon, which is then attacked by water.

Base-catalyzed hydrolysis (Saponification): A hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield a carboxylate and a ketone.

Intramolecular acetyl migration is a phenomenon where an acetyl group transfers from one position to another within the same molecule. This process is often facilitated under both acidic and basic conditions and typically requires the presence of a nearby nucleophilic group, such as a hydroxyl group. nih.gov Although the title compound lacks such a group, understanding the mechanism is crucial for reactions of its potential derivatives.

The migration is frequently proposed to proceed through the formation of a cyclic orthoester intermediate. nih.gov For example, if a hydroxyl group were present, its oxygen atom could attack the carbonyl carbon of the acetyl group. Subsequent proton transfers would lead to a five- or six-membered cyclic orthoester, which can then open to yield the migrated acetyl product. The stability of this cyclic intermediate is a key factor in determining the facility of the migration. nih.gov Studies on acetylated furanosides have shown that reaction conditions can be tuned to favor or suppress these migrations. researchgate.net

Table 1: Conditions Influencing Acetyl Migration

| Condition | Effect on Migration | Mechanism |

| Mildly Basic | Favors Intermolecular Transesterification | Alkoxide-promoted transfer when intramolecular orthoester formation is disfavored. researchgate.net |

| Mildly Acidic | Can Favor Intramolecular Migration | Facilitates the formation of cyclic orthoester intermediates, especially six-membered rings. nih.gov |

| Dilute Conditions | Minimizes Intermolecular Migration | Reduces the frequency of collisions between molecules, thus disfavoring intermolecular transesterification. nih.gov |

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is central to many intermolecular transformations.

Nucleophilic Addition: Reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the carbonyl group to form tertiary alcohols after workup.

Reduction: The carbonyl can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the acetyl group's carbonyl into a carbon-carbon double bond.

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in aldol (B89426) or Claisen-type condensation reactions with other carbonyl-containing compounds.

Interfunctional Group Interactions and Synergistic Reactivity in this compound

The distribution of electron density across the molecule is dictated by the interplay of inductive and resonance effects of its constituent parts.

Pyridine Ring: The nitrogen atom makes the pyridine ring strongly electron-withdrawing. It exerts a negative inductive effect (-I) due to nitrogen's high electronegativity and a negative resonance effect (-M) as it can withdraw electron density from the conjugated system. This significantly lowers the electron density of the propenoate double bond.

Methyl Propenoate System: The ester and acetyl groups are both electron-withdrawing through resonance (-M) and inductive (-I) effects. They work in concert with the pyridine ring to polarize the C=C double bond.

Table 2: Summary of Electronic Effects

| Functional Group | Inductive Effect | Resonance Effect | Impact on Reactivity |

| 4-Pyridyl Group | -I (Strong) | -M (Strong) | Strongly activates the propenoate system for nucleophilic conjugate addition. |

| Acetyl Group | -I (Moderate) | -M (Moderate) | Enhances the electrophilicity of the propenoate system; provides an electrophilic carbonyl carbon center. |

| Methyl Ester Group | -I (Moderate) | -M (Moderate) | Contributes to the overall electron-deficient nature of the conjugated system. |

Steric Hindrance and Conformational Effects on Reaction Selectivity

The stereochemistry of this compound is a critical determinant of its reactivity. The double bond can exist as either the E- or Z-isomer. Generally, the E-isomer, where the larger pyridyl and methyl acetoacetate (B1235776) groups are on opposite sides of the double bond, is expected to be the thermodynamically more stable product due to reduced steric strain.

Conformational Isomers and Their Reactivity:

| Isomer | Description | Steric Hindrance | Expected Reactivity |

| E-isomer | Pyridyl and methyl acetoacetate groups are on opposite sides. | Lower | More stable and generally the major product. The approach of nucleophiles to the β-carbon is less hindered. |

| Z-isomer | Pyridyl and methyl acetoacetate groups are on the same side. | Higher | Less stable due to steric clash between the substituents. The approach of nucleophiles may be more hindered. |

The planarity of the conjugated system is crucial for its electronic properties. Steric hindrance can force the pyridine ring or the acetyl and ester groups out of the plane of the double bond. This would disrupt π-orbital overlap, potentially reducing the electrophilicity of the β-carbon and affecting the rate and selectivity of nucleophilic additions. For instance, a bulky nucleophile would likely exhibit a higher degree of selectivity for the less sterically hindered face of the molecule, particularly in the E-isomer.

Catalytic and Self-Catalytic Processes Mediated by the Compound's Structure

The presence of the basic nitrogen atom in the pyridine ring allows this compound to potentially engage in catalytic and self-catalytic processes.

Self-Catalysis in Michael Additions:

In reactions such as a Michael addition, the pyridine nitrogen of one molecule can act as a base to deprotonate a nucleophile (e.g., another molecule of methyl acetoacetate or an alcohol). This activated nucleophile can then attack the β-carbon of a second molecule of this compound. This self-catalytic pathway is plausible in the absence of a stronger external base.

Potential Catalytic Role in Hydrolysis:

The pyridine nitrogen can also facilitate the hydrolysis of the ester group. It can act as a general base to activate a water molecule, increasing its nucleophilicity for attack at the ester carbonyl. Alternatively, under acidic conditions, the protonated pyridinium species can stabilize the transition state of the hydrolysis reaction.

Influence on Polymerization:

The electron-withdrawing nature of the pyridine ring, combined with the conjugated system, makes this molecule a potential monomer for anionic polymerization. The pyridine nitrogen could play a role in initiating or mediating this process, especially if it is activated by an alkylating agent.

Summary of Potential Catalytic Roles:

| Process | Role of Pyridine Nitrogen | Plausibility |

| Self-catalyzed Michael Addition | Acts as a Brønsted-Lowry base to activate the nucleophile. | High |

| Ester Hydrolysis | General base catalysis by activating water. | Moderate |

| Anionic Polymerization | Potential for initiation or mediation. | Moderate |

Computational and Theoretical Studies on Methyl 2 Acetyl 3 4 Pyridyl 2 Propenoate

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research, providing a framework to investigate the fundamental properties of molecules.

Elucidation of Electronic Structure and Bonding Characteristics

A thorough analysis of the electronic structure of Methyl 2-Acetyl-3-(4-pyridyl)-2-propenoate would involve mapping the electron density distribution to understand bonding patterns, atomic charges, and the nature of its frontier molecular orbitals (HOMO and LUMO). Such studies are crucial for predicting the molecule's reactivity and spectroscopic properties. At present, no specific data from DFT or other quantum chemical methods on the electronic structure and bonding of this compound have been reported.

Prediction and Analysis of Reaction Mechanisms and Transition States

Computational studies are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This information is key to understanding reaction kinetics and selectivity. For this compound, there is a lack of published research detailing its reaction mechanisms or the associated transition states, which would be valuable for predicting its chemical behavior in various synthetic transformations.

Conformational Landscape and Energetic Minima

The three-dimensional structure of a molecule dictates many of its physical and biological properties. Computational methods can be used to explore the conformational landscape, identifying stable isomers and their relative energies. For this compound, a systematic conformational analysis to determine its energetic minima has not been described in the literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a time-resolved view of molecular motion, offering insights into the dynamic behavior of molecules and their interactions with the environment.

Exploration of Conformational Flexibility and Dynamics

MD simulations can reveal the flexibility of different parts of a molecule and the timescales of conformational changes. This information is important for understanding how the molecule might adapt its shape to interact with other molecules or biological targets. No studies employing MD simulations to probe the conformational flexibility and dynamics of this compound have been found.

Simulation of Intermolecular Interactions and Solvent Effects

The behavior of a molecule is significantly influenced by its surroundings. MD simulations can model the interactions between a solute molecule and solvent molecules, providing a detailed picture of solvation and its effect on molecular conformation and reactivity. Research on the intermolecular interactions and solvent effects for this compound using molecular dynamics is currently absent from the scientific literature.

Binding Mode Prediction for Design of Ligand Systems

There is no available research in the public domain that details the prediction of the binding mode of this compound with any biological target. Computational studies employing methods such as molecular docking or molecular dynamics simulations to elucidate its interaction patterns, key binding residues, or conformational analysis within a protein active site have not been reported. Therefore, no data on its potential as a ligand system designed for a specific target can be provided.

Cheminformatics and Machine Learning Applications

Specific applications of cheminformatics or machine learning focused on this compound are not documented in available literature.

Structure-Reactivity/Property Relationship Modeling

No Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models have been developed specifically for this compound or a closely related series of analogues that would include it. Such models, which correlate variations in molecular structure with changes in biological activity or physical properties, are absent from the scientific record for this compound.

Virtual Screening and Design of Analogues

There are no published studies that have utilized this compound as a scaffold or starting point for virtual screening campaigns to identify new analogues. Research detailing the computational design of derivatives, exploration of its chemical space, or the use of this compound as a query in similarity-based or pharmacophore-based screening to design new molecules is not available.

Derivatization and Synthetic Transformations of Methyl 2 Acetyl 3 4 Pyridyl 2 Propenoate

Chemical Modifications of the Pyridyl Moiety

The pyridine (B92270) ring in Methyl 2-Acetyl-3-(4-pyridyl)-2-propenoate offers several avenues for chemical modification, allowing for the introduction of new functional groups and the construction of more complex heterocyclic systems.

Functional Group Interconversions on the Pyridine Ring

The nitrogen atom of the pyridine ring can undergo a variety of functional group interconversions, altering its electronic properties and reactivity.

N-Alkylation and N-Oxidation: The lone pair of electrons on the pyridine nitrogen makes it susceptible to alkylation. Reaction with alkyl halides can lead to the formation of quaternary pyridinium (B92312) salts. While specific examples with this compound are not extensively documented in readily available literature, this reaction is a fundamental transformation of pyridines. A general method for the regioselective N-alkylation of 2-pyridones using α-keto esters mediated by P(NMe2)3 has been reported, which proceeds via a deoxygenation process under mild conditions.

Oxidation of the pyridine nitrogen to an N-oxide is another common transformation. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The resulting pyridine-N-oxide exhibits altered reactivity, facilitating further functionalization of the pyridine ring. For instance, the oxidation of secondary amines to nitrones is a well-established method.

Halogenation: Direct halogenation of the pyridine ring can be challenging due to its electron-deficient nature. However, methods for the regioselective halogenation of pyridines have been developed. One such strategy involves the formation of Zincke imine intermediates, which allows for mild, regioselective halogenation at the 3-position. Another approach utilizes designed phosphine reagents to achieve selective halogenation. These methods could potentially be applied to introduce halogen atoms onto the pyridine ring of this compound, providing handles for further cross-coupling reactions.

| Transformation | Reagents and Conditions | Potential Product |

| N-Alkylation | Alkyl halide (e.g., CH3I) | N-Alkylpyridinium salt |

| N-Oxidation | H2O2 or m-CPBA | Pyridine-N-oxide derivative |

| Halogenation | Zincke imine formation followed by halogenating agent | Halogenated pyridine derivative |

Annulation Reactions Leading to Fused Heterocyclic Systems

The pyridine ring of this compound can serve as a building block for the construction of fused bicyclic and polycyclic heterocyclic systems, such as indolizines and pyridopyrimidines. These fused systems are of significant interest due to their presence in numerous biologically active compounds.

Synthesis of Indolizines: Indolizines (pyrrolo[1,2-a]pyridines) can be synthesized through various strategies involving pyridine derivatives. One common method is the 1,3-dipolar cycloaddition of pyridinium ylides with activated alkynes. While a direct application with this compound is not explicitly detailed, its pyridyl nitrogen could potentially be activated to form a pyridinium ylide, which could then react with a suitable dipolarophile to construct the indolizine core. Recent advances in indolizine synthesis include transition metal-catalyzed reactions and oxidative coupling approaches.

Synthesis of Pyridopyrimidines: Pyridopyrimidines are another important class of fused heterocycles. Their synthesis often involves the condensation of a substituted aminopyridine with a 1,3-dicarbonyl compound or its equivalent. The functional groups present in this compound could potentially be modified to introduce an amino group on the pyridine ring, which could then undergo cyclization to form a pyridopyrimidine ring system. The synthesis of various pyridopyrimidine derivatives has been reported, highlighting their therapeutic potential.

| Fused Heterocycle | General Synthetic Strategy | Potential for this compound |

| Indolizine | 1,3-dipolar cycloaddition of pyridinium ylides | Activation of the pyridyl nitrogen to form a ylide for cycloaddition. |

| Pyridopyrimidine | Condensation of an aminopyridine with a 1,3-dicarbonyl compound | Functional group manipulation to introduce an amino group for subsequent cyclization. |

Transformations at the α,β-Unsaturated Ester Group

The α,β-unsaturated ester moiety is a highly reactive functional group that allows for a wide range of transformations, including selective reductions, modifications of the ester functionality, and conjugate additions.

Selective Reduction and Hydrogenation Processes

The double bond and the carbonyl groups in this compound can be selectively reduced.

Hydrogenation of the Carbon-Carbon Double Bond: Catalytic hydrogenation is a common method for the selective reduction of the C=C double bond in α,β-unsaturated carbonyl compounds. A patent for the preparation of naratriptan hydrochloride describes the hydrogenation of a closely related compound, Methyl-2-acetyl-3-pyridylpropanoate, using 10% palladium on charcoal as a catalyst at a hydrogen pressure of 0.8 to 1.5 Kg/cm2. This suggests that the double bond in this compound can be selectively reduced to yield the corresponding saturated propanoate derivative.

| Reaction | Catalyst | Conditions | Product |

| Hydrogenation | 10% Palladium on Charcoal | 0.8-1.5 Kg/cm2 H2 pressure | Methyl 2-Acetyl-3-(4-pyridyl)propanoate |

Hydrolysis and Transesterification Reactions to Modify the Ester Functionality

The methyl ester group can be modified through hydrolysis to the corresponding carboxylic acid or via transesterification to other esters.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-Acetyl-3-(4-pyridyl)-2-propenoic acid. This carboxylic acid can then serve as a precursor for the synthesis of amides or other acid derivatives. Enzyme-catalyzed hydrolysis offers a milder alternative for this transformation.

Transesterification: The methyl ester can be converted to other alkyl or aryl esters through transesterification. This reaction is typically catalyzed by acids, bases, or transition metal complexes. Titanium-catalyzed transesterification has been shown to be an efficient method for various esters. This allows for the introduction of different ester groups, potentially modulating the compound's properties.

| Reaction | Catalyst/Conditions | Product |

| Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH) | 2-Acetyl-3-(4-pyridyl)-2-propenoic acid |

| Transesterification | Acid, Base, or Titanium catalyst with an alcohol (R'OH) | R' 2-Acetyl-3-(4-pyridyl)-2-propenoate |

Conjugate Addition (Michael) Reactions for Diversification

The electron-deficient β-carbon of the α,β-unsaturated ester system is susceptible to nucleophilic attack in a conjugate addition, or Michael reaction. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, leading to a wide range of derivatives.

A variety of nucleophiles can be employed in the Michael addition to this compound. These include:

Carbon Nucleophiles: Organocuprates (Gilman reagents) and stabilized enolates (e.g., from malonic esters) are effective carbon nucleophiles for conjugate addition. The addition of a 4-pyridylcuprate to an α,β-unsaturated ester has been reported, suggesting that similar reactivity can be expected with other organocuprates.

Nitrogen Nucleophiles: Amines can add to the β-position to form β-amino esters.

Sulfur Nucleophiles: Thiols can add to form β-thioether derivatives.

These Michael adducts can then be further elaborated, providing access to a diverse library of compounds with modified side chains.

| Nucleophile Type | Example Nucleophile | Product Type |

| Carbon | Dialkylcuprate (R2CuLi) | β-Alkyl propanoate derivative |

| Nitrogen | Amine (R2NH) | β-Amino propanoate derivative |

| Sulfur | Thiol (RSH) | β-Thioether propanoate derivative |

Reactions Involving the Acetyl Group

The acetyl group in this compound is a prime site for chemical modification. The methyl group is rendered acidic by the adjacent carbonyl, making it susceptible to deprotonation and subsequent reaction with electrophiles. The carbonyl group itself can undergo nucleophilic attack.

Condensation Reactions of the Methyl Ketone (e.g., Aldol (B89426), Knoevenagel)

The acidic α-protons of the methyl ketone facilitate its participation in classic carbon-carbon bond-forming reactions like the Aldol and Knoevenagel condensations.

Aldol Condensation: In the presence of a base, the methyl ketone can be deprotonated to form an enolate, which can then act as a nucleophile. A crossed-aldol reaction with a non-enolizable aldehyde, for instance, would lead to a β-hydroxy ketone. Subsequent dehydration can yield a new α,β-unsaturated ketone. A well-documented analogous reaction is the base-catalyzed crossed-aldol condensation of 2-acetylpyridine with 4-nitrobenzaldehyde. In this reaction, the enolate of 2-acetylpyridine adds to the aldehyde to form an aldol addition product. Depending on the reaction conditions, specifically temperature, the reaction can be controlled to yield either the aldol addition product or the dehydrated condensation product. labflow.comchegg.comwisc.edu

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base like pyridine or piperidine (B6355638). wikipedia.org While the acetyl group of the title compound would react as the ketone component, a related transformation, the Doebner modification of the Knoevenagel condensation, utilizes pyridine as a solvent and catalyst for the reaction of aldehydes with compounds containing a carboxylic acid group, which is followed by decarboxylation. wikipedia.orgorganic-chemistry.org

A prominent synthetic route that showcases the reactivity of the acetylpyridine moiety is the Kröhnke pyridine synthesis . This reaction involves the treatment of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate to form a highly substituted pyridine. wikipedia.org This highlights the versatility of the acetylpyridine unit in the construction of complex heterocyclic systems.

Conversion to Other Carbonyl Derivatives or Alcohols

The acetyl group can be transformed into a range of other functional groups.

Reduction: The ketone can be selectively reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent would depend on the desired selectivity, as LiAlH₄ would also reduce the ester functionality.

Haloform Reaction: As a methyl ketone, the acetyl group is susceptible to the haloform reaction. Treatment with a halogen (e.g., I₂, Br₂, Cl₂) in the presence of a base would lead to the formation of a carboxylate and a haloform (CHX₃). masterorganicchemistry.comlibretexts.org This reaction provides a route to convert the acetyl group into a carboxylic acid.

Formation of Imines and Other Derivatives: The carbonyl group can react with primary amines to form imines (Schiff bases). With hydroxylamine, it would form an oxime, and with hydrazines, it would yield hydrazones. These reactions are fundamental in derivatizing the carbonyl group and can be used to introduce further complexity into the molecule.

This compound as a Key Building Block in Organic Synthesis

The combination of a pyridine ring, a dicarbonyl system, and an alkene moiety makes this compound a valuable precursor for the synthesis of diverse and complex molecules.

Application in the Construction of Complex Molecular Architectures

Pyridyl-containing α,β-unsaturated ketones are versatile intermediates in the synthesis of various heterocyclic systems. researchgate.netnih.govmdpi.com The enone functionality can act as a Michael acceptor, and the dicarbonyl nature of the molecule allows for cyclocondensation reactions with a variety of dinucleophiles.

For example, reaction with hydrazines could lead to the formation of pyrazole derivatives. Similarly, reaction with amidines could yield pyrimidine structures. The pyridine nitrogen itself can influence the reactivity of the molecule and can also be a site for further functionalization, such as N-oxide formation or quaternization.

A notable application of similar structures is in multicomponent reactions. For instance, the Hantzsch pyridine synthesis, which is a classic multicomponent reaction, involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonia source to produce a dihydropyridine, which can then be oxidized to the corresponding pyridine. The structural motifs present in this compound make it a plausible candidate for participation in such complexity-generating transformations.

Precursor for Advanced Materials and Ligands

The pyridine moiety is a well-known coordinating group for a wide range of metal ions. The presence of other potential donor atoms (the carbonyl oxygens) in this compound suggests its potential to act as a multidentate ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The electronic properties of the conjugated system can also be tuned, making such compounds interesting for applications in materials science, such as in the development of sensors or catalytic materials.

The synthesis of bis(imino)pyridine ligands, which are important in coordination chemistry and catalysis, often starts from 2,6-pyridinedicarbonyl chloride. acs.org While not a direct application of the title compound, it illustrates the utility of pyridyl carbonyl compounds as precursors to sophisticated ligand systems. The derivatization of the acetyl and ester groups in this compound could lead to a variety of novel chelating agents with tailored electronic and steric properties for specific metal ions.

Applications of Methyl 2 Acetyl 3 4 Pyridyl 2 Propenoate in Chemical Science and Engineering

Role in Catalysis and Catalytic System Design

There is no publicly available scientific literature that describes the role of Methyl 2-Acetyl-3-(4-pyridyl)-2-propenoate in the field of catalysis.

As a Chiral or Achiral Ligand in Transition Metal Catalysis (e.g., C-C and C-X bond formation, cross-coupling)

No research articles or patents were identified that investigate or report the use of this compound as either a chiral or achiral ligand in transition metal-catalyzed reactions, including but not limited to C-C and C-X bond formation or cross-coupling reactions.

Development of Novel Catalytic Systems Based on its Structure

There are no reports on the development of new catalytic systems that are structurally based on this compound.

Contributions to Materials Science

No published data was found to suggest that this compound has been utilized in the field of materials science.

Use as a Monomer or Cross-linking Agent in Polymer Synthesis

There is no information available in the public domain regarding the use of this compound as a monomer or a cross-linking agent in the synthesis of polymers.

Incorporation into Functional Nanomaterials and Frameworks

No studies have been published that describe the incorporation of this compound into functional nanomaterials or frameworks.

Design of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The structure of this compound makes it a promising organic linker for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.govmdpi.com The modular nature of MOF synthesis allows for the rational design of materials with tailored properties for applications in gas storage, separation, and catalysis. nih.govnih.gov

The key to the potential of this compound in this field lies in its 4-pyridyl group. The nitrogen atom of the pyridine (B92270) ring is a classic coordination site for a wide variety of metal ions. acs.orgnih.gov Pyridyl-based ligands are frequently used to construct 1D, 2D, or 3D coordination networks. mdpi.combrandeis.edu The assembly of these frameworks is influenced by factors such as the coordination geometry of the metal ion and the structure of the organic ligands. mdpi.com

Table 1: Illustrative Components for Pyridyl-Based MOF Synthesis This table provides general examples of components used in the construction of MOFs and does not represent specific experimental data for the title compound.

| Component Type | Examples | Role in MOF Structure |

|---|---|---|

| Metal Ions/Clusters | Zn(II), Cu(II), Cd(II), Mn(II), Zr(IV) | Forms the nodes or secondary building units (SBUs) of the framework. |

| Primary Organic Linker | Pyridine-dicarboxylates, Bipyridines | Bridges metal nodes to form the extended 1D, 2D, or 3D network. |

| Auxiliary Ligand | 2,2′-Bipyridine, 1,10-Phenanthroline | Modifies the coordination environment of the metal, can control dimensionality. |

| Solvent | N,N-Dimethylformamide (DMF), Ethanol | Can act as a template and influence crystal growth and porosity. |

Supramolecular Chemistry and Molecular Recognition Phenomena

The functional groups within this compound also position it as a valuable building block in supramolecular chemistry. This field focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. These interactions, though weaker than covalent bonds, govern the formation of highly organized structures with specific functions.

Design of Host-Guest Systems Involving the Pyridyl Moiety

Host-guest chemistry, a central concept in supramolecular science, involves the binding of a smaller "guest" molecule within a larger "host" molecule. The pyridyl moiety is a versatile component in the design of such systems. acs.org The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-π stacking interactions. rsc.org These forces are crucial for molecular recognition and the selective binding of guests.

This compound could potentially function as a guest, with its pyridyl group interacting with a larger host macrocycle. Conversely, it could be incorporated into a larger host structure. In such a scenario, the cavity of the host could bind specific guests, with the pyridyl nitrogen and other polar groups lining the interior to provide specific recognition sites. The binding of guests in these systems is often controlled by a combination of size, shape, and electronic complementarity between the host and guest. nih.govacs.org Self-assembled cages using pyridine-metal contacts have demonstrated the ability to bind neutral organic guests even in competitive organic solvents. nih.gov

Self-Assembly Strategies for Ordered Structures

Self-assembly is the spontaneous organization of molecules into stable, structurally well-defined aggregates through non-covalent interactions. rsc.org The molecular structure of this compound is conducive to self-assembly through several potential intermolecular forces.

The key interactions that could drive the assembly of this molecule include:

Hydrogen Bonding: The acetyl carbonyl oxygen could act as a hydrogen bond acceptor.

π-π Stacking: The electron-deficient pyridine ring can stack with other aromatic systems. The nature of this stacking is a critical factor in determining the topology of the resulting architecture. rsc.org

Dipole-Dipole Interactions: The polar carbonyl and ester groups can lead to significant dipole-dipole interactions that guide the arrangement of molecules.

These interactions can work in concert to direct the formation of ordered one-, two-, or three-dimensional supramolecular structures. The interplay between molecular conformation and intermolecular forces governs the final aggregated structure and its properties. rsc.orgrsc.org The rich coordination chemistry of pyridine ligands has been extensively used to create molecular assemblies on surfaces through layer-by-layer deposition, demonstrating the power of these interactions to build functional materials. acs.org

Table 2: Key Non-Covalent Interactions in Supramolecular Assembly This table outlines the general types of non-covalent forces relevant to the self-assembly of organic molecules.

| Interaction Type | Description | Potential Role for this compound |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The carbonyl oxygen and pyridyl nitrogen can act as hydrogen bond acceptors. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The pyridine ring can participate in stacking with neighboring molecules. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the assembled structure. |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. | The polar acetyl and ester functional groups can induce directional assembly. |

Future Research Trajectories and Interdisciplinary Perspectives

Development of Green and Sustainable Synthetic Methodologies

The synthesis of functionalized pyridines, including Methyl 2-Acetyl-3-(4-pyridyl)-2-propenoate, is undergoing a paradigm shift towards environmentally benign methods. Future research will prioritize the development of green and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of focus will include:

Catalytic Innovations: The exploration of novel catalysts, such as biocatalysts and nano-catalysts, will be crucial. For instance, magnetically recoverable catalysts could offer significant advantages in terms of reusability and process simplification.

Alternative Reaction Media: A move away from conventional volatile organic solvents is anticipated, with research focusing on benign alternatives like water, supercritical fluids, and deep eutectic solvents.

Energy-Efficient Techniques: Microwave-assisted and ultrasound-assisted syntheses are expected to gain further prominence. These techniques can significantly shorten reaction times and improve yields, contributing to more sustainable processes.

Atom Economy: The design of synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of atom economy, will be a guiding factor in future synthetic endeavors.

| Green Synthesis Approach | Potential Advantages |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable enzymes. |

| Nano-catalysis | High surface area to volume ratio, enhanced reactivity, potential for magnetic recovery. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. |

| Ultrasound-Assisted Synthesis | Enhanced mass transfer, cavitation effects leading to increased reactivity. |

| Reactions in Green Solvents | Reduced environmental impact, improved safety profiles. |

In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Integration

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is fundamental for its rational application and the design of new transformations. Future research will leverage a powerful combination of advanced spectroscopic techniques and computational modeling to elucidate these mechanisms at a molecular level.

Spectroscopic investigations, including in-situ monitoring techniques, will provide real-time data on reaction intermediates and transition states. This experimental data will be complemented by high-level computational studies, such as Density Functional Theory (DFT) calculations. This integrated approach will allow researchers to:

Map detailed potential energy surfaces for key reactions.

Identify and characterize transient intermediates.

Understand the role of catalysts and solvents in influencing reaction pathways and selectivity.

Predict the reactivity of the compound under various conditions.

This deeper mechanistic insight will be invaluable for optimizing existing synthetic methods and for the rational design of novel chemical transformations.

Discovery of Novel Chemical Transformations and Reactivity Patterns

The unique structural features of this compound, which combines a pyridine (B92270) ring with an activated alkene system (a Michael acceptor), offer a rich playground for exploring novel chemical transformations. Future research will aim to uncover new reactivity patterns, expanding the synthetic utility of this compound.

As a Michael acceptor, the propenoate moiety is susceptible to nucleophilic addition reactions. Research will likely explore a wide range of nucleophiles to synthesize novel adducts with potential applications in medicinal chemistry and materials science. Furthermore, the presence of multiple reactive sites opens the door for:

Domino and Tandem Reactions: Designing one-pot, multi-step reactions that efficiently construct complex molecular architectures from simple starting materials.

Cycloaddition Reactions: Investigating the participation of the activated double bond in various cycloaddition processes to generate novel heterocyclic systems.

Photocatalytic Transformations: Utilizing visible light photocatalysis to enable novel, mild, and selective functionalizations of the molecule.

The interplay between the electron-withdrawing nature of the pyridyl ring and the reactivity of the acetylpropenoate fragment will be a central theme in these explorations.

Expansion of Applications in Diverse Chemical Fields, including Catalysis and Materials Science

The inherent properties of the pyridyl and propenoate moieties suggest that this compound and its derivatives could find significant applications in catalysis and materials science.

In catalysis , the pyridine nitrogen atom can act as a ligand for metal centers, making the compound a potential building block for novel catalysts. Research in this area may focus on:

Homogeneous Catalysis: Synthesizing and evaluating metal complexes of this compound derivatives as catalysts for various organic transformations.

Heterogeneous Catalysis: Immobilizing such complexes on solid supports to create recyclable and robust catalytic systems.

In materials science , the conjugated system and the presence of polar functional groups make this compound an interesting candidate for the development of:

Functional Polymers: Incorporating the molecule into polymer backbones or as a pendant group to create materials with tailored optical, electronic, or thermal properties.

Organic Dyes and Pigments: Exploring the chromophoric properties of derivatives for applications in sensing, imaging, and optoelectronics.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilizing the pyridyl group as a node for the construction of porous materials with potential applications in gas storage, separation, and catalysis.

Design of Next-Generation Molecules with Tailored Reactivity and Properties

Building upon the knowledge gained from mechanistic studies and the exploration of novel reactivity, the ultimate goal is to design and synthesize next-generation molecules derived from this compound with precisely tailored reactivity and properties for specific applications.

This will involve a synergistic approach combining:

Computational Design: Employing molecular modeling and quantitative structure-activity relationship (QSAR) studies to predict the properties of virtual compounds and guide synthetic efforts.

Rational Synthesis: Developing flexible and efficient synthetic strategies to access a diverse library of derivatives with systematic variations in their molecular structure.

High-Throughput Screening: Implementing rapid screening methods to evaluate the performance of the newly synthesized molecules in target applications.

By strategically modifying the substituents on the pyridine ring and the acetylpropenoate moiety, researchers will be able to fine-tune the electronic, steric, and physicochemical properties of the molecule. This will enable the development of compounds with enhanced catalytic activity, improved material performance, or specific biological activities, paving the way for groundbreaking innovations in a multitude of scientific fields.

Q & A

Q. How should researchers address discrepancies in reported cytotoxicity profiles?

- Methodological Answer : Cytotoxicity differences may reflect cell permeability or metabolic activation. Use fluorescent probes (e.g., Calcein-AM) to quantify cellular uptake. Compare results across multiple cell lines (e.g., HEK293 vs. HepG2) and validate with siRNA knockdown of putative targets. Ensure consistent assay conditions (e.g., serum concentration, incubation time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.